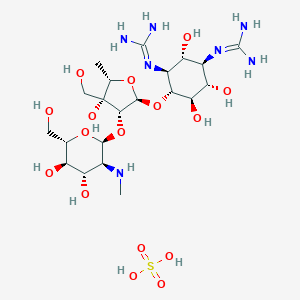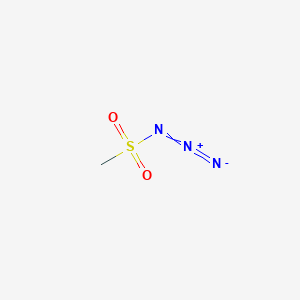
2,6-二氯-3,4-二甲基苯酚
描述
Synthesis Analysis
The synthesis of derivatives similar to 2,6-Dichloro-3,4-dimethylphenol, such as 2,6-dimethylphenol compounds, involves chlorination processes. For instance, the chlorination of 2,3-dimethylphenol and 2,6-dimethylphenol leads to the formation of complex chlorinated compounds including polychlorocyclohex-3-enones. The structural features of these compounds are determined by X-ray structure analyses, highlighting the importance of chlorination in modifying the molecular structure of dimethylphenols (Hartshorn et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds related to 2,6-Dichloro-3,4-dimethylphenol has been extensively studied. For example, molecular complexes of hydroxy host systems with alcohols have been determined by X-ray crystallography, revealing intricate details about the bonding and arrangement of atoms within the molecules (Toda et al., 1985).
Chemical Reactions and Properties
The chemical reactions of 2,6-dimethylphenol derivatives typically involve chlorination, leading to a variety of chlorinated products. These reactions not only modify the methyl groups of the phenols but also result in the formation of compounds with significant structural variations, as demonstrated by Hartshorn et al. (1986) (Hartshorn et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, such as vibrational spectra, have been thoroughly investigated, providing insights into the fundamental vibrations of compounds like 2,6-dimethylphenols and dichlorophenols (Green et al., 1972).
Chemical Properties Analysis
The chemical properties of 2,6-Dichloro-3,4-dimethylphenol and related compounds are characterized by their reactions and the resultant molecular structures. For example, the synthesis and characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through phase transfer catalyzed polymerization highlight the chemical versatility and reactivity of these compounds (Percec & Wang, 1990).
科学研究应用
振动光谱:Green、Harrison 和 Kynaston (1972) 研究了二甲基苯酚(包括 2,6-二氯苯酚)的红外光谱和拉曼光谱。他们的工作重点是借助 O-氘代衍生物解释这些光谱,有助于更好地理解这些化合物的基本振动 (Green, Harrison, & Kynaston, 1972)。
化学合成:Boldron 等人(2005 年)开发了一种选择性和高效的 2,6-二甲基苯酚氧化偶联程序,用于制备四甲基联苯二醇。他们的工作包括一个由高价碘介导的 C-C 偶联的拟议机制 (Boldron, Aromí, Challa, Gamez, & Reedijk, 2005)。
聚合动力学:Viersen、Challa 和 Reedijk (1990) 对 2,6-二甲基苯酚的氧化偶联聚合进行了动力学研究。他们的研究对于理解最大催化剂活性所需的条件以及氢氧化物在聚合过程中作为“助催化剂”的作用至关重要 (Viersen, Challa, & Reedijk, 1990)。
催化剂体系效率:Kim 等人(2018 年)探索了用于聚合 2,6-二甲基苯酚的高活性催化剂体系,重点关注各种芳香胺配体和氯化铜 (I) 的效率。他们的发现有助于优化聚合物合成工艺 (Kim, Shin, Kim, Kim, & Kim, 2018)。
相转移催化聚合:Percec 和 Wang (1990) 通过相转移催化聚合合成了特定的聚苯醚衍生物。本研究深入了解了共聚过程和所得聚合物的链微观结构 (Percec & Wang, 1990)。
安全和危害
属性
IUPAC Name |
2,6-dichloro-3,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZMDITVDZGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481349 | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,4-dimethylphenol | |
CAS RN |
1570-67-8 | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)



![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)